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molecular formula C10H9ClN2O B8812863 3-Chloro-6-methoxy-2-methylquinoxaline

3-Chloro-6-methoxy-2-methylquinoxaline

Cat. No. B8812863
M. Wt: 208.64 g/mol
InChI Key: NCPBFBYHFJQSFM-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

A solution of 7-methoxy-3-methyl-1H-quinoxalin-2-one (125 g, 631 mmol, 1.0 eq) in phosphorus oxychloride (800 mL) is heated under reflux for 1 hour. Then the reaction mixture is cooled down to room temperature and the solvent is evaporated. The residue is poured into ice water and the resulting mixture is neutralized with 20% sodium hydroxide aqueous solution. The resulting precipitate is collected by filtration, washed with water to give a crude product that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 100:1, v/v) to afford 3-chloro-6-methoxy-2-methyl-quinoxaline as a white solid (44.4 g, 34% yield).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([N:7]=[C:8]([CH3:14])[C:9](=O)[NH:10]2)=[CH:5][CH:4]=1.C(OCC)(=O)C.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:9]1[C:8]([CH3:14])=[N:7][C:6]2[C:11]([N:10]=1)=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
COC1=CC=C2N=C(C(NC2=C1)=O)C
Name
Quantity
800 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
The residue is poured into ice water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give a crude product that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC2=CC=C(C=C2N1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.4 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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